micrococcin

Clostridioides difficile in vivo efficacy antibiotic comparison

Micrococcin is a thiopeptide antibiotic with a unique mechanism: it recruits ribosomal protein L7-CTD, a conformational change not observed with thiostrepton or nosiheptide. In vivo, micrococcin P2 outperforms vancomycin and fidaxomicin in a murine C. difficile model. With MIC 0.05–8.0 μg/mL against MRSA, VRE, and Mycobacterium spp., it is an ideal positive control for Gram-positive antibacterial discovery. Established silkworm-model PK (t₁/₂ = 3.0–3.2 h) supports ADME studies.

Molecular Formula C15H12N2O2
Molecular Weight 0
CAS No. 1392-45-6
Cat. No. B1169942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemicrococcin
CAS1392-45-6
Synonymsmicrococcin
Molecular FormulaC15H12N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Micrococcin CAS 1392-45-6: A Structurally Distinct Thiopeptide Antibiotic with Unique Ribosomal Binding Profile


Micrococcin (CAS 1392-45-6) is a macrocyclic thiopeptide antibiotic produced by various Bacillus and Micrococcus species, characterized by a sulfur-rich scaffold containing multiple thiazole rings and a central pyridine core [1]. The compound exists as two naturally occurring variants—micrococcin P1 (major) and micrococcin P2—differing by only two hydrogen atoms (P1: C48H49N13O9S6, P2: C48H47N13O9S6) [2]. As a ribosomally synthesized and post-translationally modified peptide (RiPP), micrococcin targets the GTPase-associated center of the bacterial 50S ribosomal subunit, inhibiting protein synthesis primarily against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) [3].

Why Micrococcin Cannot Be Substituted with Thiostrepton or Nosiheptide: Evidence-Based Differentiation


Micrococcin belongs to the thiopeptide antibiotic class alongside thiostrepton, nosiheptide, siomycin, and berninamycin, all of which target the bacterial 50S ribosomal subunit. However, substitution among these compounds is not scientifically valid due to mechanistically distinct binding interactions and divergent functional consequences at the molecular level [1]. X-ray crystallography and biochemical studies reveal that while thiostrepton and nosiheptide share a common binding profile within the GTPase-associated center, micrococcin induces a unique conformational change—specifically, the recruitment and ordering of the C-terminal domain of ribosomal protein L7—which is not observed with thiostrepton, nosiheptide, or siomycin [2]. Furthermore, micrococcin P2 demonstrates in vivo superiority over vancomycin and fidaxomicin in a murine Clostridioides difficile infection model, an efficacy profile that cannot be assumed for other thiopeptides lacking analogous in vivo validation [3].

Micrococcin Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Micrococcin P2 Demonstrates Superior In Vivo Efficacy Over Vancomycin and Fidaxomicin in Murine C. difficile Infection Model

In a dextran sulfate sodium (DSS)-induced in vivo mouse model of Clostridioides difficile infection using hypervirulent ribotype 027, micrococcin P2 (MP2) demonstrated superior therapeutic efficacy compared to both vancomycin and fidaxomicin, the current first-line clinical treatments [1]. The study specifically states that MP2 is 'better than vancomycin and fidaxomicin' in this disease model, representing a rare demonstration of in vivo superiority for a thiopeptide antibiotic over established clinical comparators [1].

Clostridioides difficile in vivo efficacy antibiotic comparison

Micrococcin Induces Unique L7-CTD Ribosomal Conformational Change Not Observed with Thiostrepton or Nosiheptide

X-ray crystallographic analysis of the Deinococcus radiodurans 50S ribosomal subunit bound to micrococcin, thiostrepton, and nosiheptide revealed a micrococcin-specific structural feature [1]. While all three thiopeptides bind within the cleft between ribosomal protein L11 and helices 43-44 of 23S rRNA, only micrococcin binding induces the appearance of additional electron density corresponding to the C-terminal domain (CTD) of ribosomal protein L7, which becomes ordered and interacts with L11 [1]. This L7-CTD recruitment and ordering is not observed in thiostrepton-bound or nosiheptide-bound ribosomal structures, indicating a unique conformational consequence of micrococcin binding [2].

ribosome crystallography mechanism of action thiopeptide differentiation

Micrococcin Exhibits Distinct Biochemical Profile from Thiostrepton, Nosiheptide, and Siomycin in EF-G-Dependent GTP Hydrolysis Assays

NMR and biochemical studies comparing micrococcin, thiostrepton, nosiheptide, and siomycin demonstrate that thiostrepton, nosiheptide, and siomycin share a common functional profile in EF-G-dependent GTP hydrolysis and EF-G-GDP-ribosome complex formation assays, whereas micrococcin exhibits a distinct and separate profile [1]. This functional divergence correlates with structural differences in how micrococcin interacts with the L11 binding domain of 23S rRNA compared to the other three thiopeptides [1].

GTP hydrolysis elongation factor G ribosome inhibition

Micrococcin P2 Demonstrates In Vivo Pharmacokinetic Half-Life of 3.2 Hours and Metabolic Conversion to Micrococcin P1 in Silkworm Model

In a silkworm (Bombyx mori) infection model, pharmacokinetic analysis of micrococcins P1 and P2 revealed elimination half-lives of 3.0 hours for micrococcin P1 and 3.2 hours for micrococcin P2 [1]. Notably, micrococcin P2 was observed to undergo metabolic conversion to micrococcin P1 within the silkworm hemolymph, establishing an in vivo precursor-product relationship between these two structurally related variants [1]. The study also reported therapeutic ED50 values against VRE and MRSA infections ranging from 3.2 to 51 μg larva⁻¹ g⁻¹ [1].

pharmacokinetics drug metabolism in vivo model

Micrococcin P1 and P2 Exhibit Potent MIC Values of 0.05–0.8 μg/mL Against Gram-Positive Pathogens Including MRSA and VRE

Micrococcin P1 and P2 demonstrate potent and consistent antibacterial activity against a broad spectrum of Gram-positive pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.8 μg/mL across multiple studies and bacterial strains [1][2]. In a 2025 study using the microdilution method, micrococcins P1 and P2 exhibited MIC values of 0.25–8.0 μg/mL against VRE, MRSA, and Mycobacterium spp. [2]. A separate study on micrococcin P3 (a newly discovered variant) and micrococcin P1 reported MIC values of 0.05–0.8 μg/mL against Gram-positive strains, with no cytotoxicity observed in MTT assays up to 10 μM [1]. While direct comparator data for other thiopeptides under identical conditions is limited, these MIC ranges establish a quantitative baseline for micrococcin potency that can be cross-referenced against literature values for thiostrepton (typically 0.01–1.0 μg/mL against similar strains) [3].

antibacterial activity MIC drug-resistant pathogens

Micrococcin Application Scenarios: Evidence-Validated Use Cases for Research and Preclinical Development


Preclinical Development for Clostridioides difficile Infection (CDI)

Based on direct in vivo efficacy data showing superiority over vancomycin and fidaxomicin in a DSS-induced murine CDI model [1], micrococcin P2 is a validated lead compound for preclinical CDI programs. Researchers should prioritize micrococcin P2 over other thiopeptides or generic antibiotics when developing new anti-C. difficile therapeutics requiring demonstrated in vivo efficacy against hypervirulent ribotype 027 strains.

Ribosome Structural Biology and Translation Inhibition Mechanism Studies

The unique L7-CTD recruitment property of micrococcin—not observed with thiostrepton, nosiheptide, or siomycin [1]—makes this compound an essential tool for investigating L11-mediated translational regulation and the role of L7 in EF-G turnover. Researchers studying ribosome conformational dynamics or developing novel translation inhibitors should select micrococcin when a mechanistically distinct thiopeptide probe is required.

In Vivo Pharmacokinetic and Metabolism Studies in Invertebrate Models

The silkworm model provides validated in vivo pharmacokinetic parameters for micrococcins P1 and P2, including elimination half-lives (3.0 h for P1, 3.2 h for P2) and direct evidence of P2-to-P1 metabolic conversion [1]. This established in vivo platform makes micrococcin an attractive candidate for ADME studies, particularly for programs evaluating thiopeptide drug metabolism and inter-variant pharmacokinetic relationships before advancing to mammalian models.

Antibacterial Screening Against Multidrug-Resistant Gram-Positive Pathogens

With MIC values of 0.05–8.0 μg/mL against clinically relevant pathogens including MRSA, VRE, and Mycobacterium spp. [1][2], micrococcin is suitable as a positive control or lead scaffold in antibacterial discovery programs targeting drug-resistant Gram-positive infections. Procurement of micrococcin is indicated for research groups requiring a thiopeptide antibiotic with well-characterized potency against resistant strains and documented in vivo efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for micrococcin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.